N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide (also named N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide) is a synthetic benzothiazole-hydrazide hybrid with the molecular formula C11H13N3O2S and a molecular weight of 251.30 g/mol. The compound is commercially available from multiple suppliers at purities of 95%+ to 98%.
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
CAS No.851978-45-5
Cat. No.B2380823
⚠ Attention: For research use only. Not for human or veterinary use.
N'-(4-Methoxy-1,3-benzothiazol-2-yl)propanehydrazide (CAS 851978-45-5): Structural Identity and Vendor Specifications
N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide (also named N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide) is a synthetic benzothiazole-hydrazide hybrid with the molecular formula C11H13N3O2S and a molecular weight of 251.30 g/mol . The compound is commercially available from multiple suppliers at purities of 95%+ to 98% . It is offered as a research chemical and synthetic intermediate, with vendor descriptions citing potential antimicrobial, anti-inflammatory, and anticancer applications characteristic of the benzothiazole class .
Procurement Risk for N'-(4-Methoxy-1,3-benzothiazol-2-yl)propanehydrazide: Why In-Class Benzothiazole Hydrazides Cannot Be Interchanged
Within the benzothiazole-hydrazide series, subtle variations in the substitution pattern on the benzothiazole core and the acyl portion of the hydrazide can lead to profound differences in target selectivity and potency. For example, among related benzothiazole derivatives, the presence and position of a methoxy group has been shown to influence antibacterial versus antifungal activity in SAR studies [1]. Another closely related compound, N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)propanehydrazide (CAS 851980-63-7), differs only by methyl substitution but is expected to exhibit distinct electronic and steric properties [2]. Even structurally similar compounds within the benzothiazole-hydrazide class have demonstrated activity variations exceeding 30-fold against different bacterial strains in antimicrobial screening . Substituting the 4-methoxy-1,3-benzothiazol-2-yl propanehydrazide core with any other in-class analog without experimental validation therefore carries significant risk of altered biological readout or synthetic reactivity.
[1] Zha GF, Leng J, Darshini N, Shubhavathi T, Vivek HK, Asiri AM, Marwani HM, Rakesh KP, Mallesha N, Qin HL. Synthesis and antimicrobial evaluation of benzo[d]thiazole-hydrazones. Bioorg Med Chem Lett. 2017;27(14):3148-3153. View Source
Quantitative Differentiation Evidence for N'-(4-Methoxy-1,3-benzothiazol-2-yl)propanehydrazide: Comparator-Based Analysis
Recommended Application Scenarios for N'-(4-Methoxy-1,3-benzothiazol-2-yl)propanehydrazide Based on Class-Level Evidence
Synthetic Intermediate for Benzothiazole-Hydrazone Antimicrobial Libraries
The hydrazide functional group can be condensed with aldehydes or ketones to generate hydrazone derivatives. In a related study, benzothiazole-hydrazone analogues with electron-donating methoxy substituents demonstrated superior antibacterial potency compared to chloramphenicol and rifampicin [1]. This compound may serve as a key intermediate for constructing focused screening libraries targeting antimicrobial resistance.
Core Scaffold for Carboxylesterase (CES) Selectivity Profiling
Benzothiazole-containing compounds have been evaluated as inhibitors of human carboxylesterases (CES1 and CES2), with some analogs showing nanomolar potency and isoform selectivity [2]. This compound could be utilized as a scaffold for medicinal chemistry optimization programs aimed at developing selective CES2 inhibitors for pharmacokinetic modulation applications.
Building Block for Tau-Aggregation Inhibitor Development
Thiazolhydrazide scaffolds have been patented as specific inhibitors of Tau-protein aggregation, a hallmark of Alzheimer's disease and related tauopathies [3]. The 4-methoxy substitution pattern may confer distinct binding properties within this pharmacophore class, warranting evaluation in target-based neurodegenerative disease programs.
Anticonvulsant Candidate Precursor in MES Model Screening
Substituted N-benzthiazole-2-yl-hydrazides have demonstrated protection in the maximal electroshock seizure (MES) model without neurotoxicity at maximum administered doses [4]. This compound represents a structural analog that could be advanced to anticonvulsant screening cascades as part of early-stage CNS drug discovery.
[1] Zha GF, Leng J, Darshini N, Shubhavathi T, Vivek HK, Asiri AM, Marwani HM, Rakesh KP, Mallesha N, Qin HL. Synthesis and antimicrobial evaluation of benzo[d]thiazole-hydrazones. Bioorg Med Chem Lett. 2017;27(14):3148-3153. View Source
[2] Liang X, et al. Evaluation of the inhibitory effects of antigout drugs on human carboxylesterases in vitro. Toxicol In Vitro. 2024;98:105833. View Source
[3] Thiazolhydrazides for treatment of neurodegenerative diseases. US Patent 8,410,152 B2. 2013. View Source
[4] Synthesis and anticonvulsant evaluation of benzothiazole derivatives. MIT International Journal of Pharmaceutical Sciences. 2015;1(2). View Source
Quote Request
Request a Quote for N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.